molecular formula C15H16BrN3O B12179670 [6-(4-Bromophenyl)pyridazin-3-yl](oxolan-2-ylmethyl)amine

[6-(4-Bromophenyl)pyridazin-3-yl](oxolan-2-ylmethyl)amine

Cat. No.: B12179670
M. Wt: 334.21 g/mol
InChI Key: YLQYTUVIBBKWOB-UHFFFAOYSA-N
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Description

6-(4-Bromophenyl)pyridazin-3-ylamine is a heterocyclic compound that features a pyridazine ring substituted with a bromophenyl group and an oxolan-2-ylmethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Bromophenyl)pyridazin-3-ylamine typically involves multi-step organic reactions. One common synthetic route starts with the bromination of a phenylpyridazine precursor, followed by the introduction of the oxolan-2-ylmethylamine group through nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents, such as dimethylformamide (DMF), and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(4-Bromophenyl)pyridazin-3-ylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding pyridazinone derivative, while reduction can lead to the formation of a fully reduced amine.

Scientific Research Applications

Chemistry

In chemistry, 6-(4-Bromophenyl)pyridazin-3-ylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, 6-(4-Bromophenyl)pyridazin-3-ylamine is studied for its potential anti-inflammatory and anticancer properties. Preliminary studies suggest that it may inhibit certain enzymes and signaling pathways involved in disease progression.

Industry

In the industrial sector, this compound is explored for its use in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 6-(4-Bromophenyl)pyridazin-3-ylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Chlorophenyl)pyridazin-3-ylamine
  • 6-(4-Fluorophenyl)pyridazin-3-ylamine
  • 6-(4-Methylphenyl)pyridazin-3-ylamine

Uniqueness

Compared to its analogs, 6-(4-Bromophenyl)pyridazin-3-ylamine exhibits unique reactivity due to the presence of the bromine atom, which can participate in various halogen bonding interactions. This property can be exploited in the design of new materials and drugs with enhanced performance.

Properties

Molecular Formula

C15H16BrN3O

Molecular Weight

334.21 g/mol

IUPAC Name

6-(4-bromophenyl)-N-(oxolan-2-ylmethyl)pyridazin-3-amine

InChI

InChI=1S/C15H16BrN3O/c16-12-5-3-11(4-6-12)14-7-8-15(19-18-14)17-10-13-2-1-9-20-13/h3-8,13H,1-2,9-10H2,(H,17,19)

InChI Key

YLQYTUVIBBKWOB-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC2=NN=C(C=C2)C3=CC=C(C=C3)Br

Origin of Product

United States

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